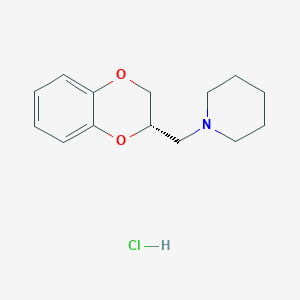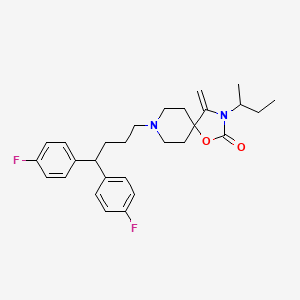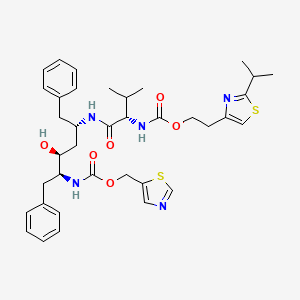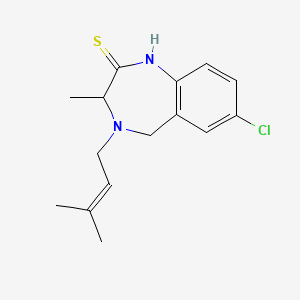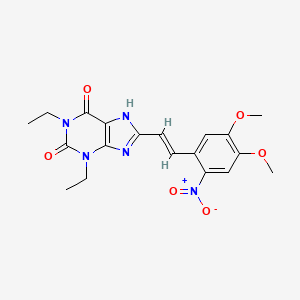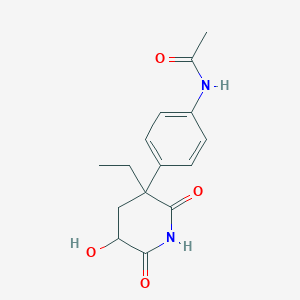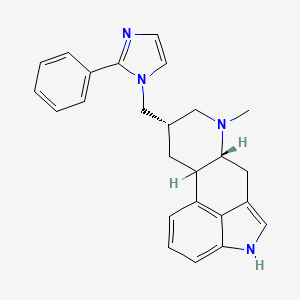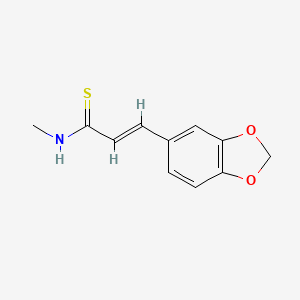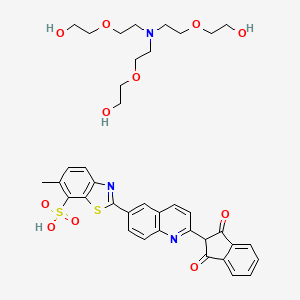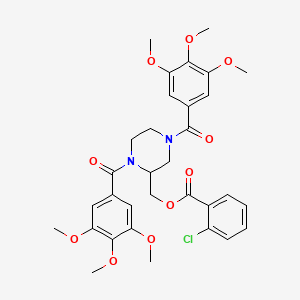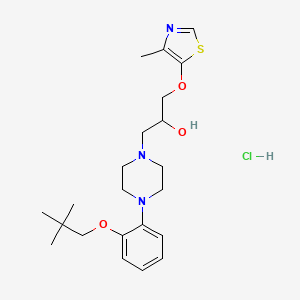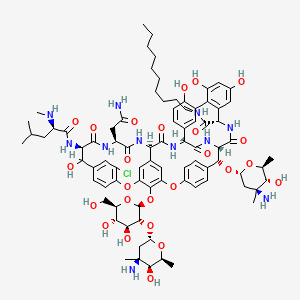
Eremomycin derivative
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eremomycin derivatives are a class of semisynthetic glycopeptide antibiotics derived from eremomycin, a naturally occurring antibiotic. These derivatives have been developed to enhance the antibacterial efficacy and reduce the side effects associated with the parent compound. Eremomycin derivatives are particularly effective against Gram-positive bacteria, including strains resistant to other antibiotics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Eremomycin derivatives are typically synthesized through the modification of the eremomycin molecule. One common method involves the condensation of eremomycin with various amines, such as pyrrolidine or piperidine . The reaction conditions often include the use of reagents like PyBOP and TBTU to facilitate the coupling process . For example, eremomycin pyrrolidide is synthesized by reacting eremomycin with pyrrolidine under controlled conditions .
Industrial Production Methods
Industrial production of eremomycin derivatives involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as fermentation to produce the parent compound, followed by chemical modification to obtain the desired derivative .
Analyse Chemischer Reaktionen
Types of Reactions
Eremomycin derivatives undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis of eremomycin derivatives include:
PyBOP and TBTU: Used for coupling reactions.
Pyrrolidine and Piperidine: Amines used for condensation reactions.
Major Products Formed
The major products formed from these reactions are various eremomycin derivatives, such as eremomycin pyrrolidide and aminoalkylamides of eremomycin .
Wissenschaftliche Forschungsanwendungen
Eremomycin derivatives have a wide range of
Eigenschaften
CAS-Nummer |
270927-20-3 |
|---|---|
Molekularformel |
C83H110ClN11O25 |
Molekulargewicht |
1697.3 g/mol |
IUPAC-Name |
(1S,2R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-N-decyl-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxamide |
InChI |
InChI=1S/C83H110ClN11O25/c1-9-10-11-12-13-14-15-16-25-89-76(108)63-47-31-44(97)32-52(99)60(47)46-27-41(19-23-51(46)98)61-77(109)95-65(80(112)93-63)69(118-58-34-82(6,86)72(104)38(4)113-58)40-17-21-45(22-18-40)115-54-29-43-30-55(70(54)120-81-71(68(103)67(102)56(36-96)117-81)119-59-35-83(7,87)73(105)39(5)114-59)116-53-24-20-42(28-48(53)84)66(101)64(94-74(106)49(88-8)26-37(2)3)79(111)90-50(33-57(85)100)75(107)91-62(43)78(110)92-61/h17-24,27-32,37-39,49-50,56,58-59,61-69,71-73,81,88,96-99,101-105H,9-16,25-26,33-36,86-87H2,1-8H3,(H2,85,100)(H,89,108)(H,90,111)(H,91,107)(H,92,110)(H,93,112)(H,94,106)(H,95,109)/t38-,39-,49+,50-,56+,58-,59-,61+,62+,63-,64+,65-,66?,67+,68-,69+,71+,72-,73+,81-,82-,83-/m0/s1 |
InChI-Schlüssel |
DBEKGPGGUCAQKL-XTQMZZGCSA-N |
Isomerische SMILES |
CCCCCCCCCCNC(=O)[C@@H]1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)[C@@H]4C(=O)N[C@@H]([C@@H](C5=CC=C(C=C5)OC6=C(C7=CC(=C6)[C@H](C(=O)N4)NC(=O)[C@@H](NC(=O)[C@@H](C(C8=CC(=C(O7)C=C8)Cl)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]2C[C@]([C@@H]([C@@H](O2)C)O)(C)N)O[C@H]2C[C@]([C@H]([C@@H](O2)C)O)(C)N)C(=O)N1)O |
Kanonische SMILES |
CCCCCCCCCCNC(=O)C1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)C4C(=O)NC(C(C5=CC=C(C=C5)OC6=C(C7=CC(=C6)C(C(=O)N4)NC(=O)C(NC(=O)C(C(C8=CC(=C(O7)C=C8)Cl)O)NC(=O)C(CC(C)C)NC)CC(=O)N)OC9C(C(C(C(O9)CO)O)O)OC2CC(C(C(O2)C)O)(C)N)OC2CC(C(C(O2)C)O)(C)N)C(=O)N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


